{2-methoxy-4-[(Z)-(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid
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Overview
Description
{2-methoxy-4-[(Z)-(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid is a complex organic compound that features a thiazolidine ring, a phenoxy group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-methoxy-4-[(Z)-(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid typically involves multiple steps. One common method includes the following steps:
Formation of the Thiazolidine Ring: The thiazolidine ring is synthesized by reacting a suitable amine with a carbonyl compound under acidic conditions.
Introduction of the Phenoxy Group: The phenoxy group is introduced through a nucleophilic substitution reaction, where a phenol derivative reacts with a suitable leaving group.
Formation of the Acetic Acid Moiety: The acetic acid moiety is introduced through a carboxylation reaction, where a suitable precursor is treated with carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, {2-methoxy-4-[(Z)-(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biology, this compound has been studied for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful for studying enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, the compound is being investigated for its potential therapeutic properties. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In industry, this compound is used as an intermediate in the synthesis of various agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of {2-methoxy-4-[(Z)-(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzyme active sites, inhibiting their activity. The phenoxy group can participate in hydrogen bonding and hydrophobic interactions, stabilizing the compound’s binding to its target. The acetic acid moiety can form ionic interactions, further enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar acetic acid moiety.
Phenoxyacetic acid: A simpler compound with a phenoxy group and acetic acid moiety.
Thiazolidine-2,4-dione: A compound with a similar thiazolidine ring structure.
Uniqueness
{2-methoxy-4-[(Z)-(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid is unique due to the combination of its structural features. The presence of the thiazolidine ring, phenoxy group, and acetic acid moiety in a single molecule allows for a wide range of chemical reactions and biological interactions, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-[2-methoxy-4-[(Z)-(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO6S/c1-15-13(18)11(22-14(15)19)6-8-3-4-9(10(5-8)20-2)21-7-12(16)17/h3-6H,7H2,1-2H3,(H,16,17)/b11-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHWHPIIHJQARCQ-WDZFZDKYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC(=C(C=C2)OCC(=O)O)OC)SC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=CC(=C(C=C2)OCC(=O)O)OC)/SC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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